Methyl 3,17-Dioxo-4-androsten-19-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,17-dioxoandrost-4-en-19-oate is a synthetic steroid compound with the molecular formula C20H26O4 and a molecular weight of 330.4 g/mol. This compound is part of the androstane family and is characterized by its unique structure, which includes two keto groups at positions 3 and 17 and a methyl ester group at position 19.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,17-dioxoandrost-4-en-19-oate typically involves multiple steps starting from a suitable steroid precursor. The key steps include:
Oxidation: Introduction of keto groups at positions 3 and 17.
Esterification: Formation of the methyl ester group at position 19.
Industrial Production Methods
Industrial production methods for Methyl 3,17-dioxoandrost-4-en-19-oate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,17-dioxoandrost-4-en-19-oate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid backbone.
Reduction: Reduction of the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
Methyl 3,17-dioxoandrost-4-en-19-oate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl 3,17-dioxoandrost-4-en-19-oate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,17-dioxoandrost-4-en-19-oate: Unique due to its specific functional groups and structure.
Testosterone: Similar steroid backbone but lacks the ester group at position 19.
Androstenedione: Similar structure but differs in the position and type of functional groups.
Uniqueness
Methyl 3,17-dioxoandrost-4-en-19-oate is unique due to its combination of keto and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
methyl (8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-19-9-8-16-14(15(19)5-6-17(19)22)4-3-12-11-13(21)7-10-20(12,16)18(23)24-2/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINHZOYCZYVJRR-IEYYFSCXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559953 |
Source
|
Record name | Methyl 3,17-dioxoandrost-4-en-19-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22256-03-7 |
Source
|
Record name | Methyl 3,17-dioxoandrost-4-en-19-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.